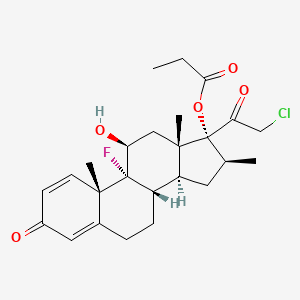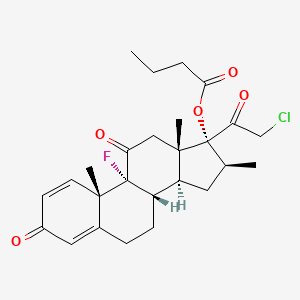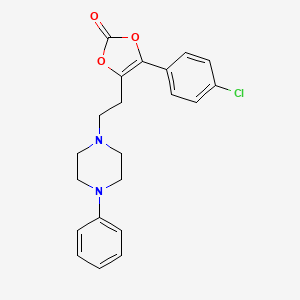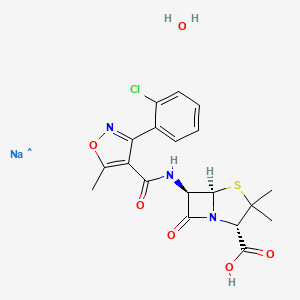
Cloxacillin sodium
Vue d'ensemble
Description
Cloxacillin Sodium is a semi-synthetic antibiotic in the same class as penicillin . It is used to treat a wide variety of bacterial infections . This medication is a type of penicillin antibiotic and works by stopping the growth of bacteria . It is used against staphylococci that produce beta-lactamase .
Synthesis Analysis
A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin Sodium in its bulk form and formulation . The use of RP-UPLC helped in giving faster retention time and better resolution of peaks than that of HPLC .
Molecular Structure Analysis
Cloxacillin Sodium has a molecular formula of C19H18ClN3O5S and a molecular weight of 435.88 g/mol . It is a semi-synthetic antibiotic in the same class as penicillin .
Chemical Reactions Analysis
Cloxacillin Sodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis . It functions by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall .
Physical And Chemical Properties Analysis
Cloxacillin Sodium is a solid substance . It has a molecular weight of 475.88 g/mol . It is best stored at 2-8°C, protected from light .
Applications De Recherche Scientifique
1. Molecular Interactions and Aggregation Behavior Study
- Summary of Application : This study focuses on the molecular interactions and aggregation behavior of Cloxacillin Sodium (CloNa) in water and aqueous NaCl solutions . The study is important for understanding the drug action in the human body at a molecular level .
- Methods of Application : The study was conducted using volumetric and ultrasonic sound velocity methods at 298.15 K and atmospheric pressure . Density, ρ, and ultrasonic sound velocity, u, of Cloxacillin Sodium in water and aqueous NaCl solutions were measured with a digital density and ultrasonic sound velocity analyzer .
- Results : From the investigational data, apparent molar volume, φn, adiabatic compressibility, φS, apparent molar adiabatic compressibility, φk, limiting apparent molar volume, φ 0, limiting apparent molar adiabatic compressibility, φ 0, and aggregation concentration, CMC of Cloxacillin Sodium was calculated . The outcomes provide significant evidence about the interactions among solute-solvent-co-solute (solute-solute, solute-solvent) and aggregation behavior in the aqueous environment .
2. Antibacterial Treatment
- Summary of Application : Cloxacillin Sodium is used for the treatment of beta-hemolytic streptococcal, pneumococcal, and staphylococcal infections (including beta-lactamase producing organisms) .
- Methods of Application : Cloxacillin Sodium is administered orally or intravenously . The dosage and duration of treatment depend on the type and severity of the infection.
- Results : Cloxacillin Sodium has been found to be effective in treating these types of infections . It works by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
3. Skin and Soft Tissue Infections
- Summary of Application : Cloxacillin Sodium is used for the treatment of infections caused by Gram-positive organisms including infections caused by β-lactamase producing Staphylococci . These include skin and soft tissue infections like boils, abscesses, carbuncles, furunculosis, cellulitis, infected wounds, infected burns, otitis media and externa, protection of skin graft and skin infections like ulcer, eczema, acne, etc .
- Methods of Application : Cloxacillin Sodium can be administered orally or intravenously . The dosage and duration of treatment depend on the type and severity of the infection.
- Results : Cloxacillin Sodium has been found to be effective in treating these types of infections .
4. Respiratory Tract Infections
- Summary of Application : Cloxacillin Sodium is used for the treatment of respiratory tract infections such as pneumonia, lung abscess, empyema, sinusitis, pharyngitis, and tonsillitis .
- Methods of Application : Cloxacillin Sodium can be administered orally or intravenously . The dosage and duration of treatment depend on the type and severity of the infection.
- Results : Cloxacillin Sodium has been found to be effective in treating these types of infections .
5. Treatment of Osteomyelitis
- Summary of Application : Cloxacillin Sodium is used for the treatment of osteomyelitis, which is an infection of the bone or bone marrow .
- Methods of Application : Cloxacillin Sodium can be administered orally or intravenously . The dosage and duration of treatment depend on the type and severity of the infection.
- Results : Cloxacillin Sodium has been found to be effective in treating osteomyelitis .
6. Treatment of Endocarditis
- Summary of Application : Cloxacillin Sodium is used for the treatment of endocarditis, which is an inflammation of the inner layer of the heart .
- Methods of Application : Cloxacillin Sodium can be administered orally or intravenously . The dosage and duration of treatment depend on the type and severity of the infection.
- Results : Cloxacillin Sodium has been found to be effective in treating endocarditis .
Safety And Hazards
Orientations Futures
As per the World Health Organization, 10% of medicines in low- and middle-income nations are of poor quality and pose a huge public health risk . The development and implementation of cost-effective, efficient and quick analytical methods to control the quality of these medicines is one of the immediate strategies to avoid such a situation .
Propriétés
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/q;+1/p-1/t13-,14+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLZRKVZRBKZCR-SLINCCQESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045551 | |
| Record name | Cloxacillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tegopen | |
CAS RN |
642-78-4 | |
| Record name | Cloxacillin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxacillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloxacillin sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXACILLIN SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWQ645MKMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




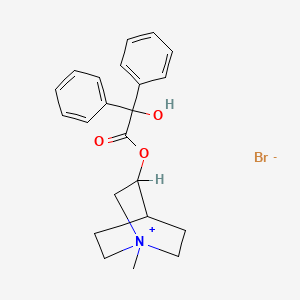
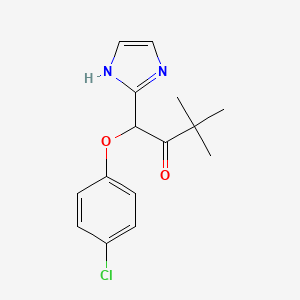
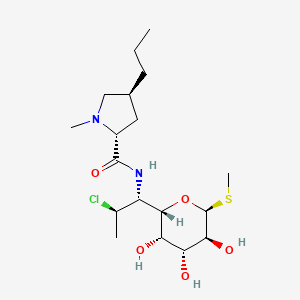
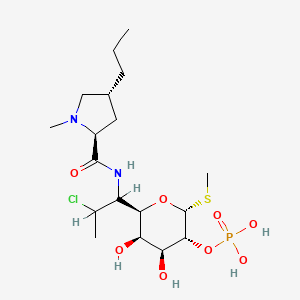



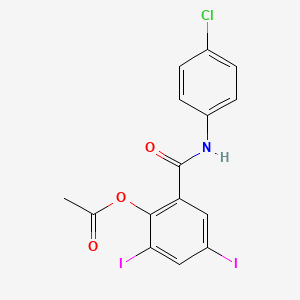
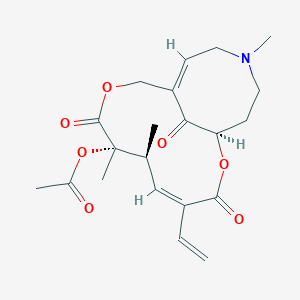
![(2S,3S,4S,5S)-5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol](/img/structure/B1669186.png)
